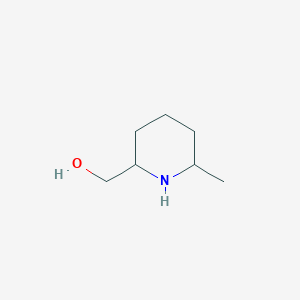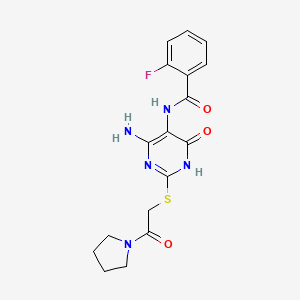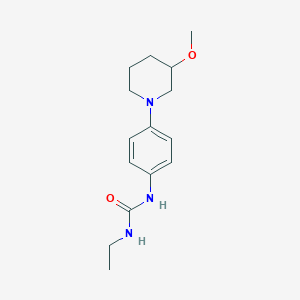![molecular formula C22H12F3N3 B2521712 6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-48-0](/img/structure/B2521712.png)
6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is known for its diverse pharmacological activities. The pyrazoloquinoline core is a fused heterocyclic structure that has been the subject of various synthetic efforts due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related pyrazoloquinoline derivatives has been described in the literature. For instance, a method for synthesizing 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines involves a closed ring reaction of 4-amino-3-aryl-5-mercapto-s-1,2,4-triazoles with 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, followed by a ring-opening reaction in the presence of hydrazine hydrate . This method offers a straightforward approach to constructing the pyrazoloquinoline core under mild conditions using readily available materials.
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives has been studied, revealing that the core is almost planar, as seen in the case of "6-Fluoro-1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinoline benzene hemisolvate" . The planarity of the core is crucial for the photophysical properties and potential intermolecular interactions, such as π-π stacking, which can influence the solid-state properties of these compounds.
Chemical Reactions Analysis
The reactivity of pyrazoloquinoline derivatives can be influenced by various substituents on the core structure. For example, amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline exhibit solvatochromism, acidochromism, and can participate in electron transfer processes . These properties suggest that the compound may also exhibit interesting reactivity patterns, especially in response to changes in pH or solvent environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are closely related to their molecular structure. The photophysical properties, such as fluorescence and solvatochromism, are significant for the implementation of molecular logic switches, as demonstrated by the amino derivatives of pyrazoloquinoline . The presence of fluorine atoms in the compound of interest suggests that it may have unique electronic properties due to the electronegativity of fluorine, which can affect the electron distribution within the molecule.
Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis
A study on unsymmetrical difluoroaromatic compounds, including pyrazoloquinolines, reveals their potential in the synthesis of high-molecular-weight polyethers. These compounds' reactivities were estimated using NMR spectral data and quantum-chemical calculations, indicating their suitability for further chemical transformations (Keshtov et al., 2002).
Photophysical and Electrochemical Properties
The influence of fluorine atoms on the photophysical and electrochemical properties of pyrazoloquinoline derivatives has been studied, showing modifications in fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band positions. These changes suggest applications in fluorescent dyes and light-emitting devices (Szlachcic & Uchacz, 2018).
Fluorescence Quenching
Research on pyrazoloquinoline derivatives highlights their potential as efficient organic fluorescent materials. The quenching of fluorescence by protonation in the presence of protic acid is reversible, which could be utilized in sensing applications (Mu et al., 2010).
Molecular Logic Switches
The study of amino derivatives of pyrazoloquinoline for their photophysical properties and implementation as molecular logic switches demonstrates their potential in developing advanced molecular sensors and devices. The research explores solvatochromism, acidochromism, and the solid-state fluorescence of these compounds (Uchacz et al., 2016).
Electroluminescent Properties
Organic dyes containing pyrazoloquinoline chromophores have been synthesized and studied for their electroluminescent properties. These compounds exhibit red-shifted absorption/emission spectra and are promising materials for organic light-emitting diodes (OLEDs) (Wan et al., 2015).
Cellular Imaging Applications
The synthesis of novel pyranoquinoline and phenanthroline derivatives and their interactions with proteins highlight their potential use in mammalian cell imaging. These compounds exhibit staining properties and can serve as fluorophores binding with protein molecules (Majumdar et al., 2014).
Zukünftige Richtungen
The future directions for research on “6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinolines, there is significant potential for the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
6,8-difluoro-1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3N3/c23-14-7-4-8-16(9-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWMCINFEVOKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-(4-chlorophenyl)-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2521630.png)
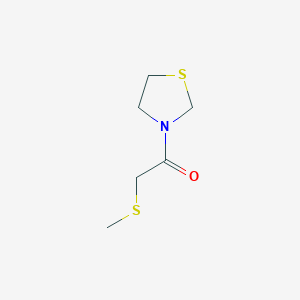
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2521636.png)
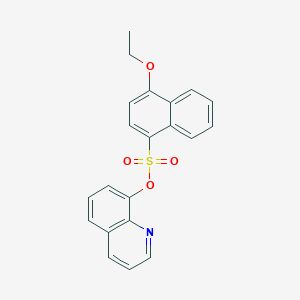
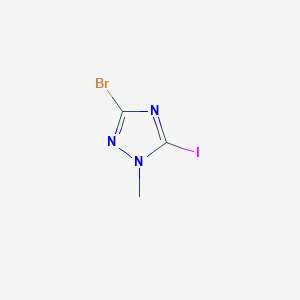
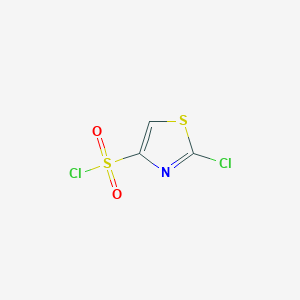
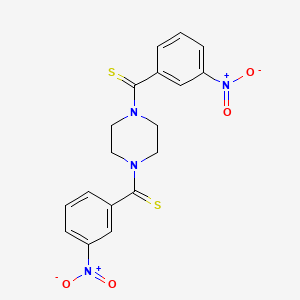
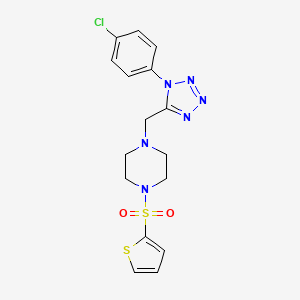


![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)
